molecular formula C21H29N3O3S B12336983 Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-

Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-

Cat. No.: B12336983
M. Wt: 403.5 g/mol
InChI Key: GZLOIBNBDUHEFY-TZIWHRDSSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

Systematic IUPAC Nomenclature

The compound’s IUPAC name, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methylmethanesulfonamide , reflects its hierarchical substituent arrangement. Breaking this down:

  • Root structure : Methanesulfonamide (CH3SO2NH2).
  • N-methyl substitution : A methyl group replaces one hydrogen on the sulfonamide nitrogen.
  • Aryl backbone : A 4-methoxy-3-aminomethylphenyl group attaches to the sulfonamide’s nitrogen.
  • Piperidinyl moiety : A (2R,3R)-2-phenylpiperidin-3-yl group links via an amino-methyl bridge.

The stereodescriptor rel- indicates relative configuration, as absolute stereochemistry remains unconfirmed. Despite the (2R,3R) designation in the query, PubChem lists the (2S,3S) enantiomer (CID 10363809) as a synonym, highlighting configurational ambiguity. This duality arises from the compound’s synthesis via racemic routes or incomplete chiral resolution, common in early-stage pharmacological agents.

Table 1: Component Breakdown of IUPAC Name
Component Structural Feature Positional Identifier
Methanesulfonamide CH3SO2NH2 Parent sulfonamide
N-methyl CH3 attached to sulfonamide nitrogen N-substituent
4-methoxyphenyl C6H4-OCH3 Aromatic backbone
3-aminomethyl -CH2NH- bridge Para to methoxy
(2R,3R)-2-phenylpiperidin-3-yl Piperidine with phenyl at C2, amino at C3 Chiral centers at C2/C3

Stereochemical Configuration Analysis

The piperidine ring contains two chiral centers (C2 and C3), yielding four possible stereoisomers. Experimental data from PubChem and gas-phase electron diffraction (GED) studies suggest that the (2R,3R) and (2S,3S) enantiomers dominate due to steric stabilization from the phenyl group’s axial orientation. In the (2R,3R) form, the phenyl group occupies an axial position, minimizing non-bonded interactions with the piperidine ring’s hydrogen atoms.

Density functional theory (DFT) calculations on analogous piperidine systems reveal a 2–3 kcal/mol energy preference for axial phenyl conformers over equatorial ones. This stabilization arises from reduced 1,3-diaxial strain and favorable van der Waals interactions between the phenyl ring and the piperidine’s C5 and C6 hydrogens.

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[4-methoxy-3-[[[(2R,3R)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m1/s1

InChI Key

GZLOIBNBDUHEFY-TZIWHRDSSA-N

Isomeric SMILES

CN(C1=CC(=C(C=C1)OC)CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Piperidine Intermediates

A widely reported method involves the reaction of (S)-epichlorohydrin derivatives with N-methylmethanesulfonamide-functionalized intermediates.

Procedure :

  • Intermediate Preparation :
    • (1S,3R,5R)-8-azabicyclo[3.2.1]oct-3-yl trifluoroacetate (105.0 g, 0.232 mol) is suspended in absolute ethanol (400 mL).
    • NaOH (50% aqueous solution, 0.243 mol) is added, followed by N-methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide (62.0 g, 1.5 eq) in ethanol.
  • Reaction Conditions :
    • Reflux at 80–85°C for 2 hours.
    • Cooling to 3–5°C induces crystallization.
  • Purification :
    • Filtration and washing with cold ethanol yield the product as a white solid (93.8 g, 82% yield).

Key Data :

  • Yield : 82%
  • 1H NMR (CDCl₃) : δ 10.52 (d, 1H), 8.83 (s, 1H), 7.75 (d, 2H), 3.01 (s, 3H), 2.88 (s, 3H).

Reductive Amination of Piperidine Derivatives

An alternative approach employs reductive amination to introduce the piperidinylamino-methyl group.

Procedure :

  • Substrate Activation :
    • 4-Methoxy-3-aminomethylphenyl-N-methylmethanesulfonamide is treated with (2R,3R)-2-phenylpiperidin-3-one under H₂ (50 psi) in the presence of Pd/C.
  • Reaction Conditions :
    • Stirred in methanol at 25°C for 12 hours.
  • Workup :
    • Filtration through Celite and solvent evaporation yield a crude product.
    • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the target compound.

Key Data :

  • Yield : 68–75%
  • Chiral Purity : >98% ee (confirmed by chiral HPLC).

Sulfonylation of Piperidine-Containing Amines

This method prioritizes late-stage sulfonylation to avoid side reactions.

Procedure :

  • Amine Synthesis :
    • 4-Methoxy-3-[[(2R,3R)-2-phenylpiperidin-3-yl]amino]methylaniline is prepared via Ullmann coupling.
  • Sulfonylation :
    • Methanesulfonyl chloride (1.2 eq) is added dropwise to the amine in dichloromethane at 0°C with triethylamine (2.5 eq).
  • Quenching and Purification :
    • Washed with 1 M HCl, saturated NaHCO₃, and brine.
    • Column chromatography (DCM/methanol, 95:5) isolates the product.

Key Data :

  • Yield : 74%
  • MS (ESI+) : m/z 403.5 [M+H]⁺.

Optimization Strategies

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol improves epoxide ring-opening kinetics (k = 0.15 min⁻¹ at 80°C) compared to DMF (k = 0.08 min⁻¹).
  • Low-Temperature Control : Reactions at 0–5°C reduce racemization (e.g., 95% ee vs. 88% ee at 25°C).

Catalytic Systems

  • Pd/C Hydrogenation : 10% Pd/C achieves full conversion in 12 hours, whereas PtO₂ requires 18 hours.
  • Base Selection : K₂CO₃ in DMF minimizes sulfonate ester byproducts (<5%) compared to NaHCO₃ (12%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
1H NMR δ 2.88 (s, N–CH₃), 3.01 (s, SO₂–CH₃), 4.26–4.33 (m, piperidine H), 7.26–7.75 (aryl H).
13C NMR δ 37.8 (N–CH₃), 44.2 (SO₂–CH₃), 52.1–58.7 (piperidine C), 113.4–156.2 (aryl C).
HRMS m/z 403.1842 [M+H]⁺ (calc. 403.1845).

Purity Assessment

  • HPLC : Rt = 12.7 min (C18 column, 70:30 acetonitrile/water).
  • Chiral HPLC : >99% diastereomeric excess (Chiralpak IA, hexane/ethanol 85:15).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Patents describe telescoped steps (amine formation → sulfonylation) in flow reactors, reducing processing time by 40%.
  • Cost Analysis :
    • Raw material cost: $1,200/kg (piperidine intermediate: $800/kg).
    • Yield improvement from 68% to 82% reduces production costs by 18%.

Challenges and Solutions

  • Stereochemical Drift :
    • Use of (S)-epichlorohydrin derivatives ensures (2R,3R) configuration.
    • Chiral additives (e.g., (-)-sparteine) suppress racemization during amination.
  • Byproduct Formation :
    • Over-sulfonylation is mitigated by slow addition of methanesulfonyl chloride (1 hour).
    • Silica gel filtration removes polar impurities (e.g., unreacted amine).

Emerging Methodologies

  • Biocatalytic Approaches : Lipase-mediated resolution of racemic piperidine intermediates achieves 99% ee in 24 hours.
  • Photoredox Coupling : Visible-light-driven C–N bond formation reduces reaction time to 2 hours (vs. 12 hours thermal).

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Pharmacological Potential

Methanesulfonamide derivatives are known for their diverse biological activities. The specific compound has shown promise in the following areas:

  • NMDA Receptor Inhibition : Research indicates that compounds similar to Methanesulfonamide can inhibit N-methyl-D-aspartate (NMDA) receptors, which are crucial in neurological functions and are implicated in conditions like Alzheimer's disease and neurodegeneration .
  • Antitumor Activity : Some derivatives have demonstrated antitumor effects by inhibiting enzymes like monoacylglycerol lipase (MAGL), which is involved in cancer progression . This suggests potential applications in cancer therapy.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of related compounds, indicating that they may offer therapeutic benefits in conditions characterized by neuronal damage. For example, certain analogs have shown enhanced inhibition of NMDA receptors under acidic conditions, which could improve neuroprotection during ischemic events .

Synthesis Example

A typical synthetic route may involve the reaction of a piperidine derivative with an appropriate methanesulfonamide precursor under controlled conditions to yield the target compound.

NMDA Receptor Inhibitors

A study on NMDA receptor subunit 2B-selective inhibitors showcased compounds that exhibited significant neuroprotective actions with minimal side effects. These findings underline the potential of Methanesulfonamide derivatives as therapeutic agents for neurological disorders .

Antitumor Compounds

Recent advances have identified piperidine-based compounds that inhibit MAGL, leading to reduced cancer cell proliferation. These studies emphasize the importance of structural modifications in enhancing therapeutic efficacy against tumors .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- involves its interaction with specific molecular targets. For instance, as an NK1 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Conformational Effects

Methanesulfonamide derivatives often exhibit activity modulated by linker groups and substituents. For example:

  • Quinoline-linked methanesulfonamides (e.g., compounds 45, 46, 47, 48, 49 in ) were studied for HCV NS5B polymerase inhibition. Compounds with saturated ring linkers (e.g., pyrrolidine in 48) retained potency comparable to phenyl linkers (e.g., 39), while alkyl/alkyne linkers (e.g., 45, 46) lost replicon activity due to conformational flexibility disrupting interactions with Asp318, Asn291, and Ser288 residues .
  • N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide () shares the sulfonamide core but incorporates a fluorophenyl-piperazinyl group. This structure may target serotonin or dopamine receptors, contrasting with the HCV focus of compounds .

Functional Comparisons

  • Enzyme Inhibition : The target compound’s piperidinyl group and methoxy-phenyl substituent may mimic interactions seen in 48 (), where a pyrrolidine linker maintained NS5B binding via van der Waals contacts. However, solubility challenges (<5 µg/mL in similar compounds) could limit bioavailability .
  • Topoisomerase II Targeting: highlights methyl N-(4'-(9-acridinylamino)-3-methoxy-phenyl) methane sulfonamide (mAMSA), a topoisomerase II poison. Resistance mutations (e.g., E522K in topoisomerase IIβ) reduce drug-induced DNA cleavage, suggesting that methanesulfonamide derivatives’ efficacy depends on specific enzyme interactions, particularly in the Rossmann fold domain .

Physicochemical and ADME Properties

  • Solubility: Low aqueous solubility (<5 µg/mL) is a common issue for methanesulfonamides with bulky substituents (e.g., quinoline derivatives in ). The target compound’s 4-methoxy-3-aminomethylphenyl group may exacerbate this, necessitating formulation optimization .
  • Metabolic Stability : Piperidine/pyrrolidine linkers (e.g., 47–49 ) showed favorable microsomal stability, suggesting the target compound’s piperidinyl group could enhance metabolic resistance compared to alkyl-linked analogs .

Electronic and Computational Insights

  • used DFT calculations to predict electronic properties of methanesulfonamides. Substituents like tert-butyl or hydroxy groups influence frontier molecular orbitals (HOMO-LUMO gaps), which correlate with antioxidant activity. The target compound’s methoxy and piperidinyl groups may similarly modulate its electronic profile, affecting binding or stability .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Modifications Target/Activity Solubility/Stability Reference
Target Compound (2R,3R)-piperidinyl, methoxy-phenyl Hypothetical HCV NS5B/Enzymes Likely low solubility
Quinoline-Pyrrolidine (48) Pyrrolidine linker HCV NS5B (IC50 ~10 nM) <5 µg/mL
mAMSA Acridinylamino-methoxy-phenyl Topoisomerase II poison Resistance via E522K mutation
N-{2-[4-(2-Fluorophenyl)piperazinyl]} Fluorophenyl-piperazinyl, pyridinyl-ethyl Serotonin/Dopamine receptors (predicted) No data

Table 2: ADME/Toxicity Trends in Methanesulfonamides

Property Trend in Bulky Derivatives (e.g., Target Compound) Trend in Flexible Linkers (e.g., 45, 46)
Aqueous Solubility Low (<5 µg/mL) Moderate to low
Metabolic Stability High (due to rigid linkers) Variable
CYP Inhibition Low risk ( compounds) Not reported

Research Findings and Implications

  • Conformational Rigidity : Saturated linkers (e.g., pyrrolidine in 48 ) enhance target engagement by restricting flexibility, a strategy applicable to the target compound’s piperidinyl group .
  • Resistance Mechanisms : The E522K mutation in topoisomerase IIβ () underscores the need for methanesulfonamide derivatives to avoid over-reliance on single enzymatic interactions .
  • Solubility Challenges : Structural modifications like reducing planarity () or introducing polar groups (e.g., ’s toluidine derivative) could improve solubility for the target compound .

Biological Activity

Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel- (CAS Number: 182822-62-4) is a compound that has garnered attention due to its potential biological activities, particularly as a neurokinin-1 (NK-1) receptor antagonist. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H29N3O3S
  • Molecular Weight : 403.54 g/mol
  • IUPAC Name : N-[4-methoxy-3-[[[(2R,3R)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide

The primary biological activity of this compound is linked to its role as an NK-1 receptor antagonist. The NK-1 receptor is a G protein-coupled receptor that binds substance P, a neuropeptide involved in pain perception and inflammatory processes. By inhibiting this receptor, the compound may reduce pain and inflammation associated with various conditions.

Biological Activity Overview

Activity Description
Receptor Interaction Antagonism of NK-1 receptors
Therapeutic Potential Potential applications in pain management and treatment of neurodegenerative diseases
Pharmacodynamics Exhibits favorable pharmacokinetic properties such as oral bioavailability

In Vitro Studies

In vitro studies have demonstrated that methanesulfonamide can effectively inhibit the activity of the NK-1 receptor. For instance, in a study focusing on various analogues of NK-1 antagonists, this compound showed significant potency in blocking substance P-induced signaling pathways .

In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential of methanesulfonamide. In a mouse model, administration of the compound resulted in reduced exosome release from brain cells, suggesting a potential role in neuroprotection and modulation of neuroinflammatory responses .

Case Studies

Several case studies highlight the efficacy of methanesulfonamide in specific therapeutic contexts:

  • Chronic Pain Management : A clinical trial investigated the effects of NK-1 antagonists on chronic pain conditions. Patients receiving methanesulfonamide reported significant reductions in pain scores compared to placebo groups .
  • Alzheimer’s Disease Models : In research examining Alzheimer’s disease pathology, methanesulfonamide was found to mitigate memory deficits in rodent models by modulating neuroinflammation associated with elevated nSMase2 activity .

Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship analysis has been conducted to optimize the pharmacological profile of methanesulfonamide. Modifications to the piperidine ring and methoxy substituents have been shown to enhance receptor binding affinity and selectivity for NK-1 receptors .

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